6-Cyanoindole-1-acetic acid

Regioisomerism Structure-Activity Relationship (SAR) Molecular Recognition

6-Cyanoindole-1-acetic acid (CAS 1030423-85-8) delivers a regiospecific 6-cyano scaffold with a quantifiable LogP advantage (+0.24 vs. 5-cyano analog). This measurable lipophilicity difference enables precise tuning of plant uptake and translocation in agrochemical R&D. The 1-position acetic acid handle allows facile amide/ester derivatization, supporting focused SAR campaigns and molecular probe development around the 6-substituted indole core. Eliminate positional uncertainty—select the correct regioisomer for reproducible synthesis outcomes.

Molecular Formula C11H8N2O2
Molecular Weight 200.19 g/mol
CAS No. 1030423-85-8
Cat. No. B6353149
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Cyanoindole-1-acetic acid
CAS1030423-85-8
Molecular FormulaC11H8N2O2
Molecular Weight200.19 g/mol
Structural Identifiers
SMILESC1=CC(=CC2=C1C=CN2CC(=O)O)C#N
InChIInChI=1S/C11H8N2O2/c12-6-8-1-2-9-3-4-13(7-11(14)15)10(9)5-8/h1-5H,7H2,(H,14,15)
InChIKeyDKPDKFSJDCYCNW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Cyanoindole-1-acetic Acid (CAS: 1030423-85-8): A Core Cyanoindole Scaffold for Targeted Heterocyclic Synthesis


6-Cyanoindole-1-acetic acid (CAS: 1030423-85-8), chemically defined as 2-(6-cyanoindol-1-yl)acetic acid, is a small-molecule indole derivative featuring a cyano group at the 6-position and an acetic acid moiety at the 1-position . This compound serves as a key member of the cyanoindole acetic acid family [1], offering a well-defined scaffold with a molecular formula of C₁₁H₈N₂O₂ and a molecular weight of 200.19 g/mol . Its primary utility lies in its function as a versatile synthetic intermediate in pharmaceutical and agrochemical research, leveraging the established reactivity of the indole nucleus and the cyano group [1].

Why Generic Indole Derivatives Cannot Simply Substitute for 6-Cyanoindole-1-acetic Acid in Specialized Research


Indole-1-acetic acid derivatives are not a monolithic class; their specific substitution patterns on the indole ring and the nature of their functional groups create distinct chemical and biological behaviors. The position of the cyano group is particularly critical, as it dictates the compound's reactivity in further synthetic modifications, its ability to engage in specific molecular interactions, and its overall physicochemical profile . Furthermore, compounds within the same family, such as 5-Cyanoindole-1-acetic acid (CAS: 202124-67-2) and 3-Cyanoindole-1-acetic acid (CAS: 626218-03-9), possess identical molecular formulas and weights but exhibit different properties due to this regioisomerism . Substituting one for another without quantitative validation therefore risks compromising the outcome of a targeted synthesis or a structure-activity relationship (SAR) study.

6-Cyanoindole-1-acetic Acid (CAS: 1030423-85-8): Quantifiable Evidence for Differentiated Selection Over Closest Analogs


Regioisomeric Distinction: 6-Cyanoindole-1-acetic Acid vs. 5-Cyanoindole-1-acetic Acid for Divergent Molecular Interactions

The key differentiation lies in the position of the cyano group on the indole ring. 6-Cyanoindole-1-acetic acid has the cyano substituent at the 6-position, while its closest analog, 5-Cyanoindole-1-acetic acid (CAS: 202124-67-2), has it at the 5-position . This regioisomerism results in a distinct 3D spatial orientation and electronic distribution of the nitrile moiety, which directly impacts its potential for directional intermolecular interactions (e.g., hydrogen bonding, dipole-dipole) and can lead to divergent outcomes in molecular recognition events .

Regioisomerism Structure-Activity Relationship (SAR) Molecular Recognition

Predictive Lipophilicity Advantage: 6-Cyanoindole-1-acetic Acid Shows Higher Calculated LogP Over Its 5-Position Analog

The 6-cyano substitution pattern confers a measurably higher predicted lipophilicity (LogP) compared to the 5-cyano regioisomer. This property influences membrane permeability, bioavailability, and solubility. The target compound exhibits a calculated LogP of 1.6, while its 5-substituted analog has a lower calculated LogP of 1.36 [1].

Lipophilicity ADME Prediction LogP

Synthetic Accessibility and Intermediate Utility: 6-Cyanoindole-1-acetic Acid for N-1 Derivatization

As a member of the cyanoacetylindole (CAI) class, 6-cyanoindole-1-acetic acid provides a reactive handle at the 1-position (acetic acid moiety) while the cyano group remains intact, offering a defined point for conjugation or further derivatization [1]. This is a shared characteristic with other cyanoindole-1-acetic acids, enabling the generation of diverse heterocyclic libraries [2]. However, its commercial availability and specific 6-cyano pattern make it a distinct and scalable building block for synthesizing 6-substituted indole derivatives, which are less common than their 5-substituted counterparts.

Synthetic Intermediate Heterocyclic Chemistry Scaffold Derivatization

Optimal Research and Industrial Application Scenarios for 6-Cyanoindole-1-acetic Acid (CAS: 1030423-85-8)


Targeted Synthesis of 6-Substituted Indole Libraries

This compound is optimally employed as a core building block for the parallel synthesis of diverse, novel heterocyclic libraries featuring a 6-cyanoindole core. Its reactive acetic acid moiety at the 1-position allows for facile derivatization, enabling medicinal chemists to explore structure-activity relationships (SAR) around the less-common 6-substituted indole scaffold [1].

Development of Molecular Probes for Regioisomer-Specific Binding Studies

Given its quantifiable difference in LogP (+0.24) and distinct regioisomeric structure compared to its 5-substituted analog, this compound is valuable for developing targeted molecular probes. Researchers can use it to specifically investigate the role of the 6-cyano group in target binding, molecular recognition, and to map out regioisomer-dependent biological activity in SAR campaigns [2].

Agrochemical Lead Optimization Focused on Lipophilicity Tuning

The measurable difference in lipophilicity (LogP of 1.6 vs. 1.36 for the 5-cyano analog) positions this compound as a preferred scaffold in agrochemical research where fine-tuning LogP is critical for optimizing plant uptake, translocation, and environmental fate. This makes it a strategic choice for synthesizing novel herbicides or plant growth regulators where a higher LogP profile is desired [2].

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